tert-Butyl N-[5-(1-bromoethyl)pyridin-2-yl]carbamate
Description
tert-Butyl N-[5-(1-bromoethyl)pyridin-2-yl]carbamate is a brominated pyridine derivative featuring a tert-butyl carbamate protecting group and a 1-bromoethyl substituent at the 5-position of the pyridine ring. This compound is primarily utilized as a pharmaceutical intermediate, enabling further functionalization via nucleophilic substitution or cross-coupling reactions due to its reactive bromoethyl moiety.
Properties
Molecular Formula |
C12H17BrN2O2 |
|---|---|
Molecular Weight |
301.18 g/mol |
IUPAC Name |
tert-butyl N-[5-(1-bromoethyl)pyridin-2-yl]carbamate |
InChI |
InChI=1S/C12H17BrN2O2/c1-8(13)9-5-6-10(14-7-9)15-11(16)17-12(2,3)4/h5-8H,1-4H3,(H,14,15,16) |
InChI Key |
KLQKSWJMWUFRFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CN=C(C=C1)NC(=O)OC(C)(C)C)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-Butyl N-[5-(1-bromoethyl)pyridin-2-yl]carbamate typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with the preparation of 5-(1-bromoethyl)pyridine.
Reaction with tert-Butyl Carbamate: The 5-(1-bromoethyl)pyridine is then reacted with tert-butyl carbamate under specific conditions to form the desired product.
The reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and bases like sodium bicarbonate. The reaction mixture is typically stirred at room temperature for several hours to ensure complete conversion .
Chemical Reactions Analysis
tert-Butyl N-[5-(1-bromoethyl)pyridin-2-yl]carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions and strong acids or bases for hydrolysis .
Scientific Research Applications
tert-Butyl N-[5-(1-bromoethyl)pyridin-2-yl]carbamate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug candidates.
Biological Studies: Researchers use this compound to study its interactions with biological molecules and its potential effects on biological systems.
Mechanism of Action
The mechanism of action of tert-Butyl N-[5-(1-bromoethyl)pyridin-2-yl]carbamate involves its interaction with specific molecular targets. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The carbamate group may also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs are categorized below, highlighting key differences in substituents, reactivity, and applications.
Table 1: Comparative Analysis of tert-Butyl N-[5-(1-bromoethyl)pyridin-2-yl]carbamate and Analogous Compounds
Reactivity and Stability
- Bromoethyl vs. Bromoaryl Reactivity : The 1-bromoethyl group in the target compound undergoes nucleophilic substitution (e.g., SN2) more readily than bromoaryl substituents (e.g., in CAS 1207175-73-2), which typically require transition-metal catalysis for functionalization .
- Hydroxyl Group Effects : Compounds like tert-butyl (5-bromo-3-hydroxypyridin-2-yl)carbamate exhibit higher solubility in polar solvents compared to the hydrophobic 1-bromoethyl analog, but the hydroxyl group may reduce stability under acidic conditions .
- Heterocyclic Influence : Imidazo-pyridine derivatives () display extended conjugation, enhancing UV absorbance properties critical for analytical detection .
Stability and Handling
- Thermal Stability : tert-Butyl carbamates generally exhibit moderate thermal stability, but bromoethyl groups may introduce sensitivity to light or moisture, necessitating storage under inert conditions .
Biological Activity
tert-Butyl N-[5-(1-bromoethyl)pyridin-2-yl]carbamate is an organic compound belonging to the carbamate class, characterized by its unique structural features, including a tert-butyl group, a bromine atom, and a pyridine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and receptor modulation.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 301.18 g/mol. The presence of the tert-butyl group enhances lipophilicity, while the bromoethyl substituent at the 5-position of the pyridine ring contributes to its reactivity and potential biological interactions.
Table 1: Structural Characteristics
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 301.18 g/mol |
| Key Functional Groups | Carbamate, Bromoethyl |
| Lipophilicity | Enhanced due to tert-butyl group |
Biological Activity
The biological activity of this compound is primarily linked to its pharmacological potential. Studies indicate that compounds with similar structures may exhibit enzyme inhibition properties or act as receptor modulators. The bromine atom's ability to participate in halogen bonding may enhance binding affinity to biological targets, making this compound significant in drug design.
Research suggests that the compound can act as both a substrate and an inhibitor in enzyme interactions. The halogen bonding capability of the bromine atom likely plays a crucial role in these interactions, potentially leading to enhanced efficacy against specific biological targets.
Case Studies and Experimental Findings
-
Enzyme Inhibition Studies :
- Compounds structurally similar to this compound have shown promising results in inhibiting various enzymes involved in metabolic pathways. In vitro assays demonstrated that such compounds could effectively inhibit enzymes like acetylcholinesterase.
-
Receptor Modulation :
- Interaction studies using molecular docking simulations indicated that the compound could effectively bind to certain receptors, suggesting its potential as a therapeutic agent for conditions related to receptor dysfunction.
-
Antimicrobial Activity :
- Preliminary studies have indicated that derivatives of this compound exhibit selective antimicrobial properties against pathogens like Chlamydia, highlighting its potential as a starting point for developing new antibiotics.
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Enzyme Inhibition | Effective against acetylcholinesterase |
| Receptor Binding | Potential modulator for specific receptors |
| Antimicrobial Effects | Selective activity against Chlamydia |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
